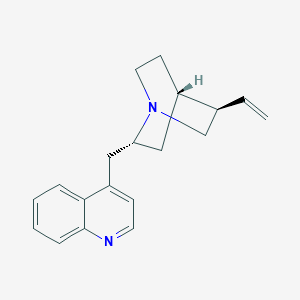

Cinchonan

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinoline |

InChI |

InChI=1S/C19H22N2/c1-2-14-13-21-10-8-15(14)11-17(21)12-16-7-9-20-19-6-4-3-5-18(16)19/h2-7,9,14-15,17H,1,8,10-13H2/t14-,15-,17+/m0/s1 |

InChI Key |

UFJOYVQIDSNLHC-YQQAZPJKSA-N |

SMILES |

C=CC1CN2CCC1CC2CC3=CC=NC4=CC=CC=C34 |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2CC3=CC=NC4=CC=CC=C34 |

Canonical SMILES |

C=CC1CN2CCC1CC2CC3=CC=NC4=CC=CC=C34 |

Origin of Product |

United States |

Synthetic Strategies for the Cinchonan Scaffold and Its Analogs

Total Synthesis Approaches to Cinchonan and Related Skeletal Structures

The total synthesis of Cinchona alkaloids has been a formidable challenge and a landmark achievement in organic chemistry. These endeavors have not only made these important molecules available from non-natural sources but have also driven the development of new synthetic methodologies.

The first total synthesis of quinine (B1679958), a prominent member of the Cinchona alkaloid family, was reported by R.B. Woodward and W.E. Doering in 1944. princeton.edu While a monumental achievement, this initial route was lengthy and not stereocontrolled. Later, a more practical, though still not fully stereoselective, synthesis was developed by Uskokovic in the 1970s. researchgate.net These early efforts laid the groundwork for future advancements by identifying key challenges in the construction of the this compound core, such as the stereoselective formation of the quinuclidine (B89598) ring and the connection to the quinoline (B57606) moiety.

A significant methodological innovation in the early syntheses was the development of strategies to construct the bicyclic quinuclidine system. One of the key intermediates in Woodward's synthesis was d-quinotoxine, which was then converted to quinine. This transformation, however, was not stereospecific.

| Key Early Synthesis | Year | Notable Contribution |

| Woodward and Doering | 1944 | First total synthesis of quinine. |

| Uskokovic | 1970s | A more practical, albeit non-stereoselective, synthesis. researchgate.net |

The advent of modern synthetic methods has enabled highly efficient and enantioselective total syntheses of Cinchona alkaloids. A landmark in this area was the stereoselective total synthesis of quinine by Gilbert Stork in 2001, who introduced the concept of stereoselectivity in total synthesis. researchgate.net

More recent approaches have focused on catalytic asymmetric methods to establish the key stereocenters. For instance, Jacobsen and Kobayashi reported catalytic asymmetric syntheses of quinine in 2003 and 2004, respectively. researchgate.net These routes often employ chiral catalysts to control the stereochemistry of crucial bond-forming reactions.

A notable modern strategy involves the late-stage coupling of a pre-functionalized quinoline and a chiral piperidine (B6355638) fragment. researchgate.net This convergent approach allows for flexibility in the synthesis of various analogs. For example, a practical enantioselective total synthesis of the unnatural (+)-quinine has been reported, which is a valuable organocatalyst. researchgate.netrsc.org This synthesis utilized an organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation reaction to construct the optically active tetrasubstituted piperidine core. researchgate.netrsc.org

Another innovative approach accomplished the enantioselective total synthesis of (–)-quinine in a pot-economical manner, using five reaction vessels. nih.gov This synthesis featured a diphenylprolinol silyl (B83357) ether-mediated Michael reaction and a three-component coupling reaction to construct the chiral piperidine ring with excellent enantioselectivity. nih.gov

| Modern Synthesis Approach | Key Reaction/Strategy | Significance |

| Stork (2001) | Stereoselective synthesis | Landmark achievement in stereocontrolled total synthesis. researchgate.net |

| Jacobsen (2003) & Kobayashi (2004) | Catalytic asymmetric synthesis | Enabled efficient and enantioselective access to Cinchona alkaloids. researchgate.net |

| Unnatural (+)-Quinine Synthesis | Organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation | Provided practical access to an important organocatalyst. researchgate.netrsc.org |

| Pot-Economical (–)-Quinine Synthesis | Diphenylprolinol silyl ether-mediated Michael reaction and three-component coupling | Demonstrated a highly efficient and step-economical approach. nih.gov |

The this compound scaffold possesses multiple stereocenters, giving rise to a number of stereoisomers, including quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine. Accessing these different stereoisomers is crucial for their application in asymmetric catalysis.

One common strategy involves the use of pseudoenantiomeric catalysts derived from either the "quinine" or "quinidine" series of Cinchona alkaloids. wiley-vch.de These catalysts can often provide access to opposite enantiomers of a product.

Furthermore, total synthesis strategies can be designed to be divergent, allowing for the synthesis of multiple stereoisomers from a common intermediate. By carefully selecting reagents and reaction conditions, the stereochemical outcome of key steps can be controlled. For example, the reduction of a common ketone intermediate can lead to either the epi or the natural configuration at the C-9 position, depending on the reducing agent used.

The development of synthetic routes to unnatural enantiomers of Cinchona alkaloids has also been a significant area of research. rsc.orgchemistryworld.com These syntheses often require the development of new asymmetric methodologies that are not reliant on the chirality of the natural products themselves.

Derivatization and Chemical Modification Methodologies of the this compound System

The chemical modification of the this compound scaffold has been extensively explored to fine-tune its properties for various applications, particularly in asymmetric catalysis. These modifications can be targeted to specific positions on the molecule to influence its steric and electronic properties.

The C-9 hydroxyl group is a common site for modification. It can be esterified, etherified, or replaced with other functional groups to alter the catalytic activity and selectivity of the resulting derivative. nih.gov For example, O-alkylation of the C-9 hydroxyl group can lead to catalysts with enhanced enantioselectivity in certain reactions. princeton.edu The C-9 position can also be substituted with a fluorine atom, which can influence the conformational preferences of the molecule through a fluorine-ammonium ion gauche effect. nih.gov

The quinoline ring can also be functionalized at various positions. The C-6' methoxy (B1213986) group in quinine and quinidine can be demethylated to provide a free hydroxyl group, which can then be further modified. nih.gov The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the regioselectivity can be challenging to control. rsc.orgmdpi.comnih.gov C–H bond functionalization has emerged as a powerful tool for the direct and selective introduction of functional groups onto the quinoline scaffold. rsc.orgmdpi.com

The quinuclidine moiety, particularly the tertiary amine, is crucial for the catalytic activity of many Cinchona alkaloid derivatives. researchgate.net The nitrogen atom can be quaternized to form ammonium (B1175870) salts, which are effective phase-transfer catalysts. researchgate.net The vinyl group at the C-3 position of the quinuclidine ring can also be modified through various addition reactions.

| Position | Modification | Purpose/Effect |

| C-9 Hydroxyl | Esterification, Etherification, Fluorination | Tune catalytic activity and selectivity, influence conformation. princeton.edunih.gov |

| C-6' Methoxy | Demethylation | Provide a handle for further functionalization. nih.gov |

| Quinoline Ring | C-H Functionalization | Direct and selective introduction of functional groups. rsc.orgmdpi.com |

| Quinuclidine Nitrogen | Quaternization | Formation of phase-transfer catalysts. researchgate.net |

| C-3 Vinyl Group | Addition Reactions | Introduction of new functionalities. |

Cinchona alkaloids are widely used as chiral ligands in metal-catalyzed reactions and as organocatalysts. researchgate.netnih.govresearchgate.net The synthesis of these derivatives often involves the modification of the C-9 hydroxyl group or the quinuclidine nitrogen.

For instance, 9-amino(9-deoxy)epi-cinchona alkaloids are valuable organocatalysts for the stereoselective functionalization of carbonyl compounds. nih.gov These can be synthesized from the corresponding Cinchona alkaloids via a Mitsunobu reaction to introduce an azide (B81097) group, followed by reduction. nih.gov

Cinchona alkaloid-derived squaramide catalysts have also been developed and shown to be highly efficient in asymmetric Michael addition reactions. nih.gov These are synthesized by reacting a 9-amino(9-deoxy)epi-cinchona alkaloid with a squarate ester. Bifunctional catalysts incorporating a thiourea (B124793) or squaramide moiety at the C-9 position are particularly effective, as they can activate both the nucleophile and the electrophile through hydrogen bonding interactions. nih.gov

Furthermore, Cinchona alkaloids have been used to create chiral polymers that can act as recyclable organocatalysts. nih.gov These are typically synthesized by polymerizing Cinchona alkaloid monomers that have been functionalized with a polymerizable group.

Preparation of Novel this compound Conjugates and Hybrid Structures

The development of novel conjugates and hybrid structures derived from the this compound scaffold is a significant area of research, aimed at modulating and enhancing the molecule's inherent biological activities. A primary strategy for creating these complex molecules involves linking the this compound framework to other pharmacologically active moieties. One of the most effective methods for this conjugation is "click chemistry," specifically the copper(I)- and ruthenium(II)-catalyzed azide-alkyne cycloaddition reactions. nih.govnih.gov

This approach has been successfully used to synthesize a series of Cinchona-chalcone hybrid compounds. nih.gov The synthesis involves creating alkyne-derivatized Cinchona alkaloids (from quinine and quinidine) and azide-substituted chalcones. These precursors are then joined using a catalyst to form a stable 1,2,3-triazole linker. nih.govresearchgate.net Both copper(I) and ruthenium(II) complexes have proven effective in catalyzing this cycloaddition, leading to the formation of hybrids with either 1,4-disubstituted or 1,5-disubstituted triazole rings, respectively. nih.gov

The choice of catalyst not only determines the regioselectivity of the triazole ring formation but can also influence the stereochemistry of the final product, as discussed in the following section. Research has demonstrated the preparation of a systematic series of these hybrids, which have been evaluated for various biological activities. nih.govnih.gov

Table 1: Synthesis of Cinchona-Chalcone Hybrids via Click Chemistry

| Cinchona Alkaloid | Catalyst System | Linker Type | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| Quinine-alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | Cinchona-triazole-chalcone | nih.gov |

| Quinidine-alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | Cinchona-triazole-chalcone | nih.gov |

| Quinine-alkyne | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Cinchona-triazole-chalcone | nih.gov |

Beyond chalcones, the this compound scaffold can be conjugated with various other molecular fragments, including ferrocenyl groups and other alkaloids, to create novel structures with unique properties. researchgate.net These synthetic strategies provide a versatile platform for generating extensive libraries of this compound derivatives, enabling detailed structure-activity relationship (SAR) studies.

Epimerization and Stereoisomerization Processes in this compound Chemistry

The this compound alkaloids possess multiple stereogenic centers, making stereoisomerism a critical aspect of their chemistry and biological function. The centers at the C8 and C9 positions are particularly important, as their relative configuration defines the diastereomeric pairs of the major Cinchona alkaloids (e.g., quinine vs. quinidine). researchgate.netresearchgate.net Quinine has an (8S,9R) configuration, while its diastereomer, quinidine, has an (8R,9S) configuration. researchgate.net The 9-hydroxy group in these naturally occurring, biologically active alkaloids is in an erythro orientation relative to the C8 substituent. researchgate.net

Epimerization is a process that alters the configuration at a single stereocenter. In this compound chemistry, the C9 position is particularly susceptible to epimerization, which can occur under various chemical conditions, sometimes as an unintended side reaction during synthesis. nih.gov For instance, during the synthesis of Cinchona-chalcone hybrids using transition metal catalysts, a facile C9-epimerization is often observed. nih.govnih.gov This transformation is believed to proceed through a mechanism involving the coordination of the quinoline nitrogen atom to the metal ion, which facilitates the reversible deprotonation at the C9 position, leading to an inversion of its stereochemistry. nih.gov The resulting C9-epimers, such as epiquinine (B123177) and epiquinidine, possess a threo orientation of the 8-amino and 9-hydroxy groups, a configuration that is often associated with reduced biological activity compared to the natural erythro form. researchgate.netnih.gov

However, epimerization can also be a deliberate synthetic strategy to access specific stereoisomers that are valuable as chiral catalysts or building blocks. nih.gov The synthesis of 9-amino(9-deoxy)epi-Cinchona alkaloids is a prime example of controlled epimerization. nih.govresearchgate.net These compounds are prepared from the natural alkaloids via reactions that proceed with an inversion of configuration at the C9 center. nih.gov Common methods include the Mitsunobu reaction to introduce an azide group, or the mesylation of the 9-hydroxyl group followed by nucleophilic substitution with an azide. nih.govresearchgate.net In both cases, the nucleophilic attack occurs from the opposite face, leading to the epi configuration. Subsequent reduction of the azide yields the desired 9-amino-epi-alkaloid. nih.gov These epi-amino derivatives have proven to be highly effective organocatalysts in a variety of asymmetric reactions. acs.org

Table 2: Stereochemical Configuration of Major Cinchona Alkaloids and their C9-Epimers

| Compound | C8 Configuration | C9 Configuration | Relative Orientation |

|---|---|---|---|

| Quinine | S | R | erythro |

| Quinidine | R | S | erythro |

| Cinchonidine | S | R | erythro |

| Cinchonine | R | S | erythro |

| epi-Quinine | S | S | threo |

Biosynthetic Pathways of Cinchonan Derived Alkaloids

Elucidation of Precursor Incorporation and Pathway Intermediates

The elucidation of the Cinchonan biosynthetic pathway has heavily relied on feeding studies using labeled precursors to trace the incorporation of molecules into the final alkaloids. Early tracer experiments helped to map the middle and late stages of the pathway. rsc.orgrsc.org For instance, the administration of radio-labeled corynantheal and cinchonidinone to Cinchona plants suggested their roles as intermediates, although incorporation rates were marginal. biorxiv.org

More recent and definitive studies have utilized stable isotope-labeled precursors, leading to a significant revision of the long-held biosynthetic hypothesis. biorxiv.orgnih.gov Feeding studies with deuterium-labeled tryptamine and 5-methoxytryptamine in Cinchona pubescens plantlets conclusively demonstrated that 5-methoxytryptamine is a key intermediate in the biosynthesis of quinine (B1679958) and other related methoxylated alkaloids. nih.govbiorxiv.orgnih.gov This finding overturned the previous assumption that the characteristic methoxy (B1213986) group of quinine was added at a late stage of the pathway. biorxiv.orgnih.govbiorxiv.orgnih.gov Instead, the methoxylation occurs on the initial precursor, tryptamine. biorxiv.orgnih.gov

The research highlights that both tryptamine and 5-methoxytryptamine are processed through the downstream pathway, leading to the parallel formation of both desmethoxy alkaloids (like cinchonidine and cinchonine) and methoxy alkaloids (like quinine and quinidine). biorxiv.orgnih.gov This parallel processing is possible due to the substrate promiscuity of the downstream enzymes. biorxiv.orgnih.gov

| Precursor/Intermediate | Role in Biosynthesis |

| Tryptophan | The initial amino acid precursor for the tryptamine moiety. egpat.com |

| Secologanin | The iridoid monoterpene that condenses with tryptamine. biorxiv.orgacs.org |

| Tryptamine | The tryptophan-derived starting substrate that forms the indole portion of the alkaloids. nih.gov |

| Strictosidine | The central intermediate formed from the condensation of tryptamine and secologanin, precursor to all MIAs. biorxiv.orgnih.gov |

| 5-Hydroxytryptamine | An intermediate formed by the hydroxylation of tryptamine. biorxiv.org |

| 5-Methoxytryptamine | A key intermediate formed by the methylation of 5-hydroxytryptamine; its incorporation confirms that methoxylation is an early step. nih.govbiorxiv.orgnih.gov |

| Dihydrocorynantheal | An early biosynthetic intermediate formed from the strictosidine aglycone. nih.gov |

| Cinchonidinone | A ketone intermediate in the later stages of the pathway. biorxiv.orgnih.gov |

| Cinchoninone | An epimer of cinchonidinone, also a late-stage intermediate. nih.gov |

| 6′-hydroxycinchoninone | The substrate for the final methylation step in a previously hypothesized late-stage methoxylation pathway. nih.govacs.org |

Identification and Characterization of Biosynthetic Enzymes

Significant progress has been made in identifying and functionally characterizing the enzymes that catalyze key steps in the this compound alkaloid biosynthetic pathway. This has been achieved by combining metabolomics and transcriptomics data from Cinchona pubescens tissues. nih.govacs.org

Recent breakthroughs have identified the crucial enzymes responsible for the newly understood early-stage methoxylation. A tryptamine-5-hydroxylase, belonging to the cytochrome P450 family of enzymes, was identified that catalyzes the hydroxylation of tryptamine to 5-hydroxytryptamine. biorxiv.org Two highly similar candidates for this enzyme, named CpT5H1 and CpT5H2, were found in C. pubescens. biorxiv.org Subsequently, an O-methyltransferase (OMT) was discovered that performs the O-methylation of 5-hydroxytryptamine to produce 5-methoxytryptamine. biorxiv.orgnih.gov

Other key enzymes identified include a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE), which together convert the strictosidine aglycone into the intermediate dihydrocorynantheal. nih.govacs.orgnih.gov Additionally, an O-methyltransferase designated CpOMT1 was characterized and found to be specific for 6′-hydroxycinchoninone, suggesting it could play a role in the final steps of quinine biosynthesis under the previously proposed late-stage methoxylation model. nih.govacs.org However, its efficiency with this substrate is low. biorxiv.org The discovery of the early-pathway hydroxylase and methyltransferase provides a more complete explanation for the formation of methoxylated alkaloids. biorxiv.org

| Enzyme Name | Enzyme Class | Function in Biosynthesis |

| Tryptophan decarboxylase (TDC) | Decarboxylase | Converts tryptophan to tryptamine. researchgate.net |

| Strictosidine synthase (STR) | Synthase | Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. biorxiv.orgresearchgate.net |

| CpDCS | Medium-chain alcohol dehydrogenase | Involved in the conversion of strictosidine aglycone to dihydrocorynantheal. nih.govacs.org |

| CpDCE | Esterase | Works with CpDCS to yield dihydrocorynantheal from the strictosidine aglycone. nih.govacs.org |

| CpT5H1 / CpT5H2 | Tryptamine-5-hydroxylase (Cytochrome P450) | Catalyzes the hydroxylation of tryptamine at the 5-position to form 5-hydroxytryptamine. biorxiv.orgbiorxiv.org |

| O-methyltransferase (OMT) | Methyltransferase | Catalyzes the O-methylation of 5-hydroxytryptamine to produce 5-methoxytryptamine. biorxiv.orgnih.gov |

| CpOMT1 | O-methyltransferase | Methylates 6′-hydroxycinchoninone, suggesting a role in a potential late-stage methylation step. nih.govacs.org |

Mechanistic Studies of Key Enzymatic Transformations (e.g., Methoxylation)

The mechanism of methoxylation in quinine biosynthesis has been a long-standing question, with recent research providing a definitive answer that revises previous hypotheses. biorxiv.org For decades, it was assumed that the methoxy group was incorporated at a late stage of the pathway, likely through the hydroxylation and subsequent methylation of cinchonidinone or cinchoninone to yield quinine or quinidine (B1679956), respectively. biorxiv.orgnih.govnih.gov This hypothesis was supported by the identification of an O-methyltransferase (CpOMT1) capable of methylating 6′-hydroxycinchoninone. nih.govacs.org

However, recent mechanistic studies combining metabolomics, transcriptomics, and feeding experiments with stable isotope-labeled precursors have demonstrated that this late-stage methoxylation is not the primary route. biorxiv.orgnih.gov The key transformation is the hydroxylation of the initial precursor tryptamine, followed by O-methylation. biorxiv.org

The revised mechanism is as follows:

Hydroxylation: Tryptamine is hydroxylated at the 5-position of its indole ring by a specific tryptamine-5-hydroxylase (CpT5H1/CpT5H2), a cytochrome P450 enzyme. biorxiv.orgbiorxiv.org

O-methylation: The resulting 5-hydroxytryptamine is then methylated by an O-methyltransferase to produce 5-methoxytryptamine. biorxiv.org

This 5-methoxytryptamine then enters the main biosynthetic pathway, condensing with secologanin and proceeding through the same downstream enzymatic steps as tryptamine. biorxiv.orgnih.gov The co-occurrence of both tryptamine and 5-methoxytryptamine in the plant, coupled with the ability of downstream enzymes to process intermediates derived from both substrates, leads to the parallel production of both desmethoxylated and methoxylated Cinchona alkaloids in C. pubescens. biorxiv.orgnih.govbiorxiv.org

Reconstitution of this compound Biosynthetic Steps in Heterologous Systems

The functional validation of newly discovered biosynthetic genes and the potential for biotechnological production of valuable alkaloids often rely on the reconstitution of biosynthetic pathways in heterologous systems. biorxiv.orgnih.gov These systems, such as Nicotiana benthamiana (a relative of tobacco) or yeast, act as biological chassis to express enzymes from a different organism and reconstruct a metabolic pathway. biorxiv.orgnih.gov

Researchers have successfully reconstituted the early steps of the this compound alkaloid pathway in N. benthamiana. biorxiv.orgbiorxiv.org By transiently expressing the newly identified genes for the tryptamine-5-hydroxylase (an oxidase) and the O-methyltransferase from C. pubescens in N. benthamiana leaves, scientists were able to demonstrate the production of 5-methoxytryptamine. biorxiv.orgbiorxiv.orgnih.gov

Furthermore, by co-expressing these initial enzymes with other known genes from the early stages of the MIA pathway, they successfully produced a mixture of both methoxylated and desmethoxylated Cinchona alkaloid intermediates in this heterologous host. biorxiv.orgbiorxiv.org This reconstitution not only provided definitive proof of the function of the identified genes but also confirmed the revised biosynthetic pathway where methoxylation is an early event. nih.govnih.gov This work establishes a foundation for producing valuable Cinchona alkaloids and their precursors through synthetic biology, potentially offering a more sustainable and controllable source than extraction from the plant itself. biorxiv.org

Cinchonan in Asymmetric Catalysis and Reaction Design

Role as Organocatalysts and Chiral Ligands in Enantioselective Reactions

Cinchona alkaloid-derived catalysts are highly effective in achieving diastereo- and enantioselectivity in numerous reactions, contributing significantly to the development of stereoselective synthetic methods. dovepress.com Modifications at positions like C6' and C9 are common strategies to optimize their catalytic performance, introducing functionalities such as amine, urea, thiourea (B124793), alkoxy, hydroxyl, and amide groups. dovepress.com

Nucleophilic Addition Reactions (e.g., Michael Additions, Aldol (B89426) Reactions)

Cinchona alkaloid derivatives are particularly valuable in catalyzing asymmetric nucleophilic addition reactions, including Michael additions and Aldol reactions. dovepress.comresearchgate.nete-bookshelf.de These reactions involve the formation of new carbon-carbon bonds with high stereocontrol.

In Michael addition reactions, cinchona alkaloid-derived thioureas have been employed with diverse substrates. For instance, asymmetric conjugate addition of hydrazide nucleophiles to aliphatic α,β-enones catalyzed by a cinchona-derived thiourea provided an efficient route to chiral 3,5-dialkyl-2-pyrazolines. dovepress.com Another example involves the asymmetric conjugate addition of nitroalkanes to enones catalyzed by a C9 cinchona-based primary amine, yielding Michael adducts with high enantioselectivity (91%–99% EE). dovepress.com

| Reaction Type | Nucleophile | Electrophile | Catalyst Type | Enantioselectivity (EE) | Yield | Reference |

| Michael Addition | Hydrazide | Aliphatic α,β-enones | Cinchona-derived thiourea | Not specified in snippet | Not specified in snippet | dovepress.com |

| Michael Addition | Nitroalkanes | Enones | C9 Cinchona primary amine | 91%–99% | Moderate-to-good | dovepress.com |

| Michael Addition | α-aryl isocyanoacetates | β-trifluoromethylated enones | Cinchona alkaloid squaramide | Not specified in snippet | Not specified in snippet | dovepress.com |

| Aldol Reaction | Isocyanoesters | β,γ-unsaturated α-ketoesters | Cinchona derivative (C6' thiourea, C9 benzyloxy) | Up to 92% | Up to 95% | dovepress.com |

| Aldol Reaction | Isatins | α,β-unsaturated ketones | C9 thiourea derivatives | 30%–97% | Moderate-to-good | dovepress.com |

Asymmetric aldol reactions of isatins and β,γ-unsaturated α-ketoesters have also been successfully catalyzed by cinchona-derived catalysts, leading to the enantioselective formation of synthetically useful products. dovepress.com Catalysts with NH2, OH, and alkoxy groups at the C9 position are commonly used in these aldol reactions, often operating through enamine catalysis. dovepress.com Thiourea derivatives at the C9 position have also been employed in aldol reactions of isatins with α,β-unsaturated ketones, affording aldol adducts with moderate-to-high enantioselectivity. dovepress.com

Mannich Reactions and Related Carbon-Nitrogen Bond Formations

Cinchona alkaloid-based catalysts are effective in Mannich reactions and related carbon-nitrogen bond-forming processes. dovepress.com Their application in the Mannich and Strecker reactions of imines with various nucleophiles, such as nitroalkanes, α-nitro esters, oxazolinones, butenolides, and α-aryl isocyanoacetates, has resulted in the synthesis of corresponding adducts with good yields and high enantioselectivity. dovepress.com C9 thiourea catalysts are particularly common in these reactions, where the thiourea moiety activates the imine via hydrogen bonding, and the quinuclidine (B89598) nitrogen activates the nucleophile. dovepress.com (8a,9S)-Cinchonan-9-amine, specifically, is utilized for forming β-amino carbonyl compounds with high enantioselectivity via the Mannich reaction. smolecule.com

Asymmetric Dihydroxylation and Aminohydroxylation Reactions

Cinchona alkaloids have been explored in asymmetric synthesis for many years, notably in asymmetric dihydroxylation and aminohydroxylation reactions. princeton.edulibretexts.orgunipi.it The Sharpless asymmetric dihydroxylation, which utilizes cinchona alkaloid derivatives as chiral ligands in the presence of osmium tetroxide (used catalytically with a secondary oxidant like K3Fe(CN)6), is a prominent example. princeton.edulibretexts.org These reactions can be performed under ambient conditions in a biphase system, yielding 1,2-cis diols with high enantioselectivity. libretexts.org The choice of ligand, specifically DHQD or DHQ derivatives, influences the stereochemical outcome. libretexts.org

Similarly, asymmetric aminohydroxylation of alkenes using osmium-based catalysis with (DHQ)2PHAL or (DHQD)2PHAL ligands and chloramine-T as the nitrogen source allows for the synthesis of chiral α-sulfonamido hydroxy compounds in high yield and enantiomeric purity. libretexts.org

Phase-Transfer Catalysis (PTC) Applications

Quaternary ammonium (B1175870) salts derived from cinchona alkaloids are a privileged class of chiral phase-transfer catalysts (PTCs). sigmaaldrich.combuchler-gmbh.comillinois.edubuchler-gmbh.comrsc.org Asymmetric PTC using modified cinchona alkaloids is recognized as a "green" alternative for synthesizing chiral molecules due to its operational simplicity, mild conditions, and use of environmentally friendly solvents like water. sigmaaldrich.combuchler-gmbh.comillinois.edursc.org

These catalysts enable reactions between reagents in immiscible phases, achieving highly enantioselective transformations. buchler-gmbh.com They are applicable to various C-C, C-O, and C-N bond-forming reactions and are available as pseudoenantiomers to provide access to both (R) and (S) stereoisomers. buchler-gmbh.com

Significant advances have been made in asymmetric PTC using modified cinchona alkaloids, including highly enantioselective alkylation reactions of glycine (B1666218) imines, leading to α-amino acid derivatives. sigmaaldrich.com Dimeric cinchona alkaloid catalysts have shown optimized enantioselectivity (97–99% ee) in such alkylation reactions. sigmaaldrich.com

| Reaction Type | Substrate | Catalyst Type | Enantioselectivity (EE) | Yield | Reference |

| Alkylation of Glycine Imines | Glycine imines | O-alkyl N-arylmethyl cinchona derivatives | Up to 94% | Up to 98% | sigmaaldrich.comresearchgate.net |

| Alkylation of Glycine Imines | Glycine imines | Dimeric cinchona alkaloid (06542) | 97%–99% | 91% | sigmaaldrich.com |

The mechanism often involves the formation of a contact ion pair between the quaternary ammonium cation and the anionic nucleophile at the interface, which is then transferred to the organic phase for reaction with the electrophile. illinois.edu

Catalyst Design and Structure-Performance Relationships

The catalytic activity and stereoselectivity of cinchona alkaloid-based catalysts are closely linked to their structural features. dovepress.comfishersci.ca Several studies have focused on understanding the structure-activity/selectivity relationships (SAR/SER) to design more efficient catalysts. researchgate.netnih.govacs.org

Cinchona compounds often function as bifunctional catalysts. dovepress.comresearchgate.net The quinuclidine ring, with its tertiary nitrogen, provides basic character, while hydrogen-bonding groups, such as hydroxyl, urea, and thiourea at the C9 position, can activate the electrophile. dovepress.comresearchgate.net The relative orientation of the quinoline (B57606) and quinuclidine rings creates a "chiral pocket" that influences the approach of substrates, leading to enantioselective product formation. researchgate.net

Modifications, particularly at the C6' and C9 positions, are crucial for optimizing catalyst performance in terms of yield, diastereoselectivity, and enantioselectivity. dovepress.com Introducing functionalities like amine, urea, thiourea, alkoxy, hydroxyl, and amide groups at these positions allows for fine-tuning the catalytic properties. dovepress.com Dimeric cinchona alkaloid catalysts have also been developed and employed to enhance enantioselectivity. dovepress.comsigmaaldrich.com

Studies on structure-enantioselectivity relationships in reactions like halocyclizations have shown that linker rigidity and polarity, aspects of the alkaloid structure, and the presence of one or two alkaloid side groups defining the catalyst pocket all influence selectivity. nih.govacs.org Conformational rigidity of linker-ether connections, particularly in systems with a pyridazine (B1198779) ring, has been correlated with higher enantioinduction. nih.govacs.org

Rational catalyst design, as demonstrated by efforts to understand the origin of enantioselectivity in reactions like the Sharpless Asymmetric Dihydroxylation, has led to successful catalyst modifications. princeton.edu Blocking specific faces of the catalyst through strategic modifications, such as O-allylation or quaternization with bulky groups, can significantly enhance enantioselectivity. princeton.edu

The development of new generations of cinchona-derived PTC catalysts, such as those bearing an N-anthracenylmethyl group, has marked new eras in asymmetric phase-transfer catalysis. rsc.org Novel bis-quaternary cinchona alkaloid PTCs have also been synthesized, offering increased activity and efficiency, often requiring lower catalyst loading and providing higher enantiomeric excesses compared to mono-quaternary catalysts. buchler-gmbh.com

Influence of Functional Group Modifications on Catalytic Efficiency and Selectivity

The catalytic efficiency and stereoselectivity of Cinchonan-based catalysts are profoundly influenced by modifications to their functional groups, particularly at the C9 position. dovepress.com The introduction of different functionalities, such as amino, alkoxy, hydroxyl, amido, urea, and thiourea groups, allows for tuning the electronic and steric properties of the catalyst, thereby impacting its performance in asymmetric reactions. dovepress.com For instance, Cinchona alkaloid derivatives incorporating a (thio)urea component have proven to be robust and tunable bifunctional organocatalysts for a range of synthetically useful transformations. rsc.org These modifications can influence activity, selectivity, and stability. researchgate.net

Research has shown that modifying ligands can tune the electronic properties of metal centers, introduce steric hindrance, or block active sites in heterogeneous catalysts, all of which affect catalytic performance. researchgate.net

Immobilization Strategies for Heterogeneous Catalysis

Immobilization of this compound-based catalysts onto solid supports is a key strategy for developing heterogeneous catalytic systems. This approach offers several advantages, including facile separation of the catalyst from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. researchgate.netrsc.org Immobilization can also help prevent catalyst deactivation pathways, such as dimerization, by isolating the catalytic species on the support. rsc.org

Various strategies have been explored for immobilizing Cinchona alkaloid derivatives. These include covalent grafting onto supports like silica (B1680970) or polymers, as well as non-covalent methods such as adsorption or ion-pair interactions. researchgate.netacs.orgresearchgate.netnih.gov For example, Cinchonidine moieties have been tethered near platinum nanoparticles on supports like silica or alumina (B75360) for use in asymmetric hydrogenation. acs.org Encapsulating adsorbed Cinchonidine fragments within a thin silica shell has also been shown to create effective heterogeneous enantioselective catalysts. acs.org

Polymeric supports modified with Cinchona alkaloid-derived quaternary ammonium groups have demonstrated efficiency and recyclability in phase-transfer catalysis. researchgate.net Non-covalent attachment methods, leveraging interactions like acid-base, ion-pair, or hydrophobic forces, offer a modular approach to construct recoverable chiral catalysts with maintained or even improved activity and stereoselectivity. researchgate.net

Mechanistic Insights into this compound-Catalyzed Transformations

Understanding the reaction mechanisms of this compound-catalyzed transformations is crucial for rational catalyst design and optimization. These mechanisms often involve complex interactions between the catalyst, substrate, and reagents, leading to the formation of specific intermediates and transition states that dictate the stereochemical outcome. dovepress.comsioc-journal.cnnih.gov

Identification of Key Intermediates and Transition States

Mechanistic studies, often employing techniques like Density Functional Theory (DFT) calculations, are vital for identifying key intermediates and transition states in this compound-catalyzed reactions. nih.gov For instance, in the dovepress.comresearchgate.net-shift of allylic trichloroacetimidates catalyzed by Cinchona alkaloids, a two-step SN2' mechanism has been proposed, involving the formation of an ion pair intermediate. nih.gov The transition states for this reaction involve the attack of a nucleophilic amine and subsequent attack of a nitrogen nucleophile. nih.gov

Catalysts function by lowering the activation energy of a reaction, primarily by stabilizing the transition state. libretexts.org In multi-step mechanisms, catalysts can lower the energy of both intermediates and transition states. libretexts.org

Non-Covalent Interactions and Chiral Recognition Principles (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions play a critical role in the chiral recognition and asymmetric induction mediated by this compound catalysts. nih.govnih.gov These interactions orient the substrates within the catalyst's chiral environment, leading to preferential formation of one enantiomer. Key non-covalent forces include hydrogen bonding, π-π stacking, and van der Waals forces. nih.govrhhz.net

Hydrogen bonding interactions are particularly important. For example, the quinuclidine nitrogen atom can form hydrogen bonds with the carbonyl group of a ketone substrate, facilitating the formation of an enantio-differentiating surface complex in heterogeneous hydrogenation reactions. researchgate.net In some mechanisms, hydrogen bonding between the catalyst and the substrate determines the fast-reacting enantiomer. nih.gov

π-π stacking interactions, involving the aromatic rings of the this compound scaffold and the substrate, also contribute to chiral recognition and stabilization of transition states. nih.govnih.gov Engineered non-covalent π interactions, including lone pair-π interactions and π-π stacking, have been shown to be crucial for achieving efficient chiral recognition in reactions like asymmetric dihydroxylation. nih.govnih.gov These interactions can collectively operate to achieve successful chiral recognition. nih.gov The this compound scaffold specifically enables chiral discrimination via hydrogen bonding (quinoline N) and π-π stacking.

The formation of chiral structures through self-assembly can be driven by the synergistic effect of multiple non-covalent interaction forces, including hydrogen bonding and π-π stacking. rhhz.net

Advanced Analytical and Spectroscopic Characterization of Cinchonan Systems in Research

High-Resolution Mass Spectrometry for Structural Elucidation of Cinchonan Derivatives

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification and structural characterization of this compound derivatives and their metabolites. HRMS provides accurate mass measurements, allowing for the determination of elemental compositions and confirmation of chemical formulas of investigated compounds. mdpi.comuni-tuebingen.de

Studies have utilized LC-Q-ToF-MS (Liquid Chromatography coupled with Quadrupole-Time of Flight-Mass Spectrometry) for the structural elucidation of alkaloid N-oxides, including those derived from Cinchona alkaloids. mdpi.com The fragmentation patterns observed in mass spectra provide essential information about the structural features and cleavage pathways of these compounds. mdpi.comresearchgate.net For instance, electron impact ionization (EI) and electrospray ionization (ESI) mass spectra have been used to study the fragmentation of various Cinchona alkaloid derivatives, revealing characteristic fragmentation directions such as the cleavage of the C8-C9 bond. researchgate.net

HRMS hyphenated with enantioselective chromatography using this compound carbamate-based chiral stationary phases has been employed for the stereoselective analysis of chiral compounds, where mass spectrometry alone cannot distinguish enantiomers. uni-tuebingen.de This coupling allows for both separation and sensitive detection, with enhanced sensitivity observed when using ameliorated phase stability. uni-tuebingen.de Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has also been applied for the direct analysis and qualitative screening of Cinchona alkaloids in natural sources like Cinchona bark, providing significant molecular fragments for identification. researchgate.net

Mass spectrometry has also been used to study chiral recognition in protonated Cinchona alkaloid dimers, investigating binding in the gas phase. acs.orgcore.ac.uk Collision-induced dissociation (CID) and UV photodissociation (UVPD) experiments on protonated dimers have revealed fragmentation pathways and chirality effects, with the dissociation yield being smaller for homochiral complexes. acs.orgu-psud.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is indispensable for the detailed structural characterization, stereochemical assignment, and conformational analysis of this compound systems. wiley-vch.deacs.orgacs.orgresearchgate.net Both 1D and 2D NMR techniques provide rich information about the connectivity, spatial arrangement, and dynamic behavior of these molecules in solution.

1H NMR spectroscopy is particularly sensitive to the conformational preferences of Cinchona alkaloids, with the coupling constant of the H9 doublet serving as a key indicator. clockss.org Studies have shown that Cinchona alkaloids can exist in different conformations in solution, typically an 'open' and a 'closed' conformation, which are both usually present. researchgate.net Nuclear Overhauser Effect (nOe) NMR experiments can assist in assigning specific centers, although this can be complex due to the presence of multiple conformers. researchgate.net

NMR, often combined with molecular modeling and X-ray crystallography, has been extensively used for conformational studies of Cinchona alkaloids. acs.orgpnas.org These studies have identified minimum energy conformers and provided insights into the factors influencing conformational preferences, such as solvent effects, concentration, and temperature. acs.orgpnas.orgwiley-vch.de For example, the conformation of 9-azido Cinchona alkaloids deduced from 1H NMR and DFT calculations largely reflects the conformational preferences of the corresponding parent alkaloids. researchgate.net

NMR spectroscopy is also vital for understanding chiral recognition mechanisms involving Cinchona alkaloid-derived chiral selectors. researchgate.netacs.orgcapes.gov.br Investigations using soluble analogues of chiral stationary phases have employed NMR to demonstrate the formation of 1:1 complexes with analyte enantiomers and to determine the conformational states of the selector in free and complexed forms. researchgate.netacs.orgcapes.gov.br Complexation-induced shifts and intermolecular NOEs provide information on intermolecular interactions and help propose binding models, which are crucial for rationalizing enantioselectivity. researchgate.netacs.orgcapes.gov.br

Furthermore, NMR spectroscopy has been used in binding studies, such as investigating the inclusion complexation behavior of Cinchona alkaloids with cyclodextrins. nankai.edu.cnresearchgate.net 2D-NMR spectroscopy has been employed to study these inclusion complexes and elucidate selective binding mechanisms. nankai.edu.cn NMR analysis also allows for the detection of host-guest interactions without the need for enantiomer separation, providing a wide application in chiral detection analysis. mdpi.com

X-ray Crystallography for Definitive Structure Determination and Stereochemistry

X-ray crystallography is considered the gold standard for the definitive determination of the solid-state structure and absolute stereochemistry of chiral compounds, including this compound systems and their derivatives. wiley-vch.dedokumen.pub It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Crystal structures of various Cinchona alkaloids and their derivatives have been determined by X-ray diffraction. clockss.orgpnas.orgcapes.gov.brpnas.orggoogle.comnih.govresearchgate.netasm.org This technique has been instrumental in confirming the stereochemical integrity of synthesized this compound derivatives. researchgate.netgoogle.com For instance, the stereochemistry of 9-amino-(9-deoxy)-Cinchona alkaloids synthesized via Mitsunobu chemistry was established by X-ray crystallography. google.com

Comparisons of the crystal structures of different Cinchona alkaloids, such as quinine (B1679958), quinidine (B1679956), 9-epiquinine, and 9-epiquinidine, have been used to understand the relationship between their three-dimensional configuration and biological activity. nih.govasm.org X-ray crystallography can also reveal the preferred conformations in the solid state, which can be compared to conformations observed in solution by NMR and computational studies. acs.orgclockss.orgpnas.org While X-ray crystallography provides invaluable structural information, its application is limited to substances that can form high-quality single crystals. dokumen.pub

Chiral Chromatography (e.g., HPLC, Capillary Electrophoresis) for Enantiomeric Purity Analysis in Research Contexts

Chiral chromatography, encompassing techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), is essential for the separation and analysis of enantiomers and the determination of enantiomeric purity in this compound systems and related chiral compounds in research. uni-tuebingen.deu-psud.frwiley-vch.deacs.orgresearchgate.netchromatographyonline.comresearchgate.netnih.gov

Cinchona alkaloids and their derivatives are widely used as chiral selectors in the development of chiral stationary phases (CSPs) for chromatographic enantioseparations. uni-tuebingen.deresearchgate.netresearchgate.netacs.orgcapes.gov.brchromatographyonline.comresearchgate.netnih.govresearchgate.netchemistrydocs.comdoi.orgnih.govuni-muenchen.deresearchgate.netmdpi.com These CSPs enable the separation of a wide range of chiral compounds, including amino acids, peptides, and other polar and ionic species. researchgate.netresearchgate.netacs.orgchromatographyonline.comresearchgate.netdoi.orgnih.gov

HPLC is a widely used method for the analysis of Cinchona alkaloids, particularly reversed-phase HPLC with acidic mobile phases. researchgate.net However, challenges such as poor peak shape and resolution can arise due to interactions with the stationary phase. researchgate.net The use of different stationary phases or varying mobile phase pH can improve selectivity. researchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for the detection and identification of separated compounds. uni-tuebingen.deresearchgate.netresearchgate.netucl.ac.uk

Capillary electrophoresis (CE) and capillary electrochromatography (CEC) have also proven useful for chiral separations on an analytical scale. wiley-vch.deresearchgate.netchromatographyonline.comchemistrydocs.com CE methods have been developed for the chiral analysis of various hydroxy acids using chiral selectors like vancomycin. researchgate.net

Research in chiral chromatography involving this compound systems focuses on optimizing separation conditions, developing novel CSPs, and elucidating the chiral recognition mechanisms. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netdoi.orgnih.gov Studies investigate the effect of factors such as solvent system composition, pH, ionic strength, and temperature on enantioseparation. researchgate.netresearchgate.net The interaction mechanisms between analytes and Cinchona-based CSPs, including ionic interaction, hydrogen bonding, and π-π stacking, are explored to understand and improve enantioselectivity. researchgate.netacs.orgcapes.gov.brresearchgate.net

Countercurrent chromatography (CCC) using Cinchona-derived chiral selectors has also been explored for the preparative separation of enantiomers, demonstrating the potential for scaling up chiral separations. researchgate.net

Spectroscopic Probes for Molecular Interactions and Binding Studies (Non-Clinical)

Spectroscopic techniques, beyond NMR and Mass Spectrometry, serve as valuable probes for investigating molecular interactions and binding events involving this compound systems in a non-clinical research context. These methods provide insights into the nature and strength of interactions between this compound compounds and other molecules.

Fluorescence spectroscopy is one such technique that has been applied to study the inclusion complexation behavior of Cinchona alkaloids with cyclodextrins. nankai.edu.cnresearchgate.net Cinchona alkaloids, being fluorescent, can act as spectral probes, and changes in their fluorescence intensity and spectra upon binding to hosts provide information about the complexation process and the microenvironment of the alkaloids. nankai.edu.cnresearchgate.net Spectrofluorometric titrations can be used to determine stability constants of inclusion complexes, quantitatively assessing molecular selective binding ability. nankai.edu.cn

UV-Vis spectroscopy can also be used in binding studies, often in conjunction with other techniques like ITC (Isothermal Titration Calorimetry), to evaluate enantioselectivity by monitoring changes in absorbance upon complex formation. mdpi.comresearchgate.net Circular Dichroism (CD) spectroscopy is another chiroptical method that can provide information about the stereochemical integrity and conformational preferences of chiral molecules like Cinchona alkaloids and their complexes. wiley-vch.deresearchgate.netresearchgate.net CD, along with UV spectroscopy and microcalorimetric titrations, has been used to study the thermodynamics of binding of chiral analytes to Cinchona alkaloids and their derivatives. researchgate.net

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can be used to study molecular interactions and structural changes in this compound systems, particularly in the solid state or in complexes. u-psud.frresearchgate.netscispace.com These methods can provide information about hydrogen bonding and other interactions. researchgate.netscispace.com For example, IRMPD spectroscopy has been used to characterize protonated Cinchona alkaloids and their dimers in the gas phase. u-psud.fr

These spectroscopic probes, in combination with other analytical and computational methods, contribute significantly to a deeper understanding of the molecular recognition, binding mechanisms, and conformational behavior of this compound systems in various research applications.

Theoretical and Computational Chemistry Applied to Cinchonan

Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches

Both Quantum Mechanical (QM) and Molecular Mechanical (MM) approaches have been applied to study Cinchonan and its derivatives. QM methods, based on the principles of quantum mechanics, provide a detailed description of electronic structure and bonding, making them suitable for studying reaction mechanisms and transition states. mdpi.comchem8.org MM methods, on the other hand, use classical physics to model molecular systems, employing force fields to describe the potential energy surface. dntb.gov.ua MM calculations are computationally less demanding and are often used for conformational analysis and for studying larger systems or longer timescales than typically accessible with QM methods. dntb.gov.uascispace.comresearchgate.netcapes.gov.brnih.gov

Early computational investigations into the conformational behavior of cinchona alkaloids utilized molecular mechanics calculations with force fields like MM2P and MMX. scispace.com Combined approaches, integrating MM with experimental techniques like NMR and X-ray crystallography, have also been employed to gain a comprehensive understanding of their conformations. dntb.gov.uacapes.gov.br QM methods, such as ab initio Hartree-Fock calculations, have been used to study molecular interactions involving cinchonidine, revealing insights into hydrogen bonding and protonation states. rsc.org

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and selectivity of this compound-based catalysts. chem8.orgnih.govorganic-chemistry.org DFT calculations allow for the exploration of reaction mechanisms, the characterization of transition states, and the calculation of activation energies, providing a theoretical basis for understanding observed reactivity patterns. nih.govorganic-chemistry.orgchemrxiv.orgfossee.inscm.comreddit.comnih.govsparkle.pro.br

Studies utilizing DFT have clarified the mechanistic aspects of cinchona alkaloid catalyzed reactions and the origins of the selectivity they induce. nih.govacs.orgnih.govchemrxiv.org For instance, DFT has been used to understand the atroposelective desymmetrization of maleimides catalyzed by cinchona alkaloid-derived primary amines, illustrating the role of steric and dispersion interactions in controlling stereoselectivity. nih.gov DFT studies can also predict unprecedented reactivity and intermediates in catalytic cycles. organic-chemistry.org Furthermore, DFT calculations, combined with energy decomposition analysis, have been used to investigate the origin of site-selectivity in reactions catalyzed by modified cinchona alkaloids. rsc.org

Molecular Dynamics Simulations for Conformational Space Exploration and Chiral Discrimination

Molecular Dynamics (MD) simulations are crucial for exploring the conformational space of flexible molecules like this compound and for understanding dynamic processes such as chiral discrimination. scispace.comresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.net MD simulations track the time evolution of a molecular system by solving Newton's laws of motion for each atom, providing insights into the accessible conformations and the transitions between them. nih.govresearchgate.net

Stochastic molecular dynamics simulations have been employed to study the chiral recognition mechanism of cinchona alkaloid-based chiral stationary phases used in chromatography. nih.govresearchgate.netresearchgate.netcapes.gov.br These simulations can reproduce chromatographic retention orders and free energy differences of analyte binding, helping to identify the intermolecular forces responsible for chiral discrimination, such as ion-pairing, hydrogen bonding, and π-stacking. nih.govresearchgate.netresearchgate.netcapes.gov.br Conformational analysis using quantum chemical molecular dynamics simulations has also been performed on cinchonine (B1669041) and cinchonidine, revealing how protonation and methylation affect their conformational space. scispace.comresearchgate.net

Modeling of Catalyst-Substrate Interactions and Transition State Geometries

Computational modeling plays a vital role in understanding the interactions between this compound-based catalysts and their substrates, as well as in determining the geometries of transition states. nih.govchemrxiv.orgnih.gov Accurate modeling of these aspects is essential for rationalizing catalytic activity and selectivity.

Computational studies have evaluated catalyst-substrate complex structures by docking substrates into the putative active sites of cinchona alkaloid catalysts. chemrxiv.orgnih.gov These studies can identify key interactions, such as hydrogen bonds, that anchor the substrate and facilitate the reaction. chemrxiv.orgnih.gov Transition state geometries, which represent the highest energy point along a reaction pathway, can be calculated using various computational methods. fossee.inscm.comreddit.comsparkle.pro.brlupinepublishers.com These calculations provide crucial information about the energetic barrier of the reaction and the spatial arrangement of atoms at the point of chemical transformation. fossee.inscm.comreddit.comsparkle.pro.brlupinepublishers.com For example, DFT transition state analysis has been used to elucidate the turnover-limiting step and the structure-activity relationships responsible for enantioselectivity in cinchona alkaloid-catalyzed reactions. chemrxiv.orgnih.gov An induced-fit model, driven by dispersion forces, has been proposed based on computational studies to describe catalyst-substrate interactions and conformational changes in the transition states of reactions catalyzed by confined organocatalysts, a concept applicable to understanding cinchona alkaloid catalysis. nih.gov

Prediction of Enantioselectivity and Rational Design of this compound-Based Catalysts

A key application of computational chemistry in the study of this compound is the prediction of enantioselectivity and the rational design of new catalysts. chimia.chsimonsfoundation.orgresearchgate.netmdpi.comnih.govrsc.orgrsc.org By understanding the factors that govern stereochemical outcomes, computational methods can guide the synthesis of catalysts with improved performance. nih.govacs.orgchimia.chrsc.org

Computational modeling has helped to elucidate the origins of the selectivity induced by cinchona alkaloids, complementing experimental efforts in designing more efficient catalysts. nih.govacs.org Predicting enantioselectivity accurately remains a challenging task due to the small free energy differences involved, but computational pipelines leveraging techniques like DFT and data science are being developed to address this. chemrxiv.orgnih.govchimia.chrsc.org By analyzing catalyst-substrate relationships and the features that impact selectivity, computational studies inform the rational design process. chemrxiv.orgnih.gov This can involve identifying key structural elements of the catalyst responsible for chiral recognition and optimizing them through computational screening before experimental synthesis. chemrxiv.orgnih.govmdpi.comnih.gov

Future Research Directions and Emerging Applications of the Cinchonan Scaffold in Chemical Research

Development of Novel Cinchonan-Derived Catalysts with Enhanced Performance

Research continues into the design and synthesis of novel catalysts based on the this compound scaffold with the goal of achieving enhanced activity, selectivity, and robustness. This includes modifying the this compound structure to tune its electronic and steric properties, as well as exploring different modes of immobilization for heterogeneous catalysis. The development of more efficient and selective catalysts is crucial for sustainable chemical synthesis. Cinchona alkaloids and their derivatives have been recognized as useful organocatalysts for various fundamental organic transformations, including enantioselective aza-FC reactions. researchgate.net Future work may involve the creation of all-heterogeneous catalysts exhibiting performance comparable to those modified with Cinchona from solution. acs.org

Exploration of this compound in Unconventional Chemical Reactions and Systems

The this compound scaffold's potential extends to its application in unconventional chemical reactions and systems. This could involve exploring its catalytic activity in non-classical reaction media, such as supercritical fluids or ionic liquids, or investigating its role in cascade reactions and cooperative catalysis. mit.edu The unique properties of the this compound framework may enable novel transformations or improved efficiency in challenging chemical processes. Research into bioorthogonal chemistry, which involves reactions that can occur within living systems without interfering with native biochemical processes, represents another potential area for exploring this compound's utility in unconventional systems. tuwien.ac.at

Integration of this compound Chemistry with Advanced Materials Science (e.g., Nanocatalysis)

Integrating this compound chemistry with advanced materials science, particularly in the realm of nanocatalysis, offers exciting prospects. Immobilizing this compound-derived catalysts onto nanomaterials can lead to heterogeneous catalysts with improved stability, recyclability, and potentially enhanced activity due to synergistic effects between the catalyst and the support material. rsc.org This approach aligns with the broader trend in catalysis towards developing more efficient and sustainable catalytic systems. rsc.org Research in advanced materials science, including nanomaterials and smart materials, is actively exploring applications in catalysis and sustainable manufacturing, providing a fertile ground for the integration of this compound chemistry. hkbu.edu.hkomniscient.sgsustainablemanufacturingexpo.comresearchgate.net

Advanced Computational Methodologies for this compound System Analysis

Advanced computational methodologies play a crucial role in understanding the behavior of this compound-based systems and guiding the design of new this compound derivatives. Techniques such as density functional theory (DFT) calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into reaction mechanisms, chiral recognition processes, and catalyst-substrate interactions. nih.govresearchgate.netresearchgate.net These computational approaches can help predict the performance of novel this compound catalysts or the enantioselectivity of this compound-based chiral stationary phases, reducing the need for extensive experimental screening. frontiersin.orgpurdue.edu Computational studies can also assist experimentalists in interpreting spectroscopic data and understanding catalyst dynamics. frontiersin.org

Q & A

Q. How should researchers disclose funding sources in this compound-related publications?

- Answer : Follow ICMJE criteria: List all grants, industry partnerships, and non-financial support (e.g., compound donations) in the Acknowledgments section. Use CRediT taxonomy to specify author contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.